molecular formula C14H14ClN3O3 B5132524 5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B5132524
M. Wt: 307.73 g/mol
InChI Key: QOBRZQMUYQXJTL-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-methylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a pyrimidinetrione core substituted at the 5-position with a methylene group linked to a 4-chloro-2-methylaniline moiety.

Properties

IUPAC Name

5-[(4-chloro-2-methylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-8-6-9(15)4-5-11(8)16-7-10-12(19)17(2)14(21)18(3)13(10)20/h4-7,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBRZQMUYQXJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CC2=C(N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-2-methylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 4-chloro-2-methylaniline with a suitable pyrimidinetrione precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as catalytic reactions and automated monitoring systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-2-methylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

5-[(4-Chloro-2-methylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-2-methylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anticancer Potential

  • 5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethyl-pyrimidinetrione : Exhibited anti-proliferative activity against human tumor cell lines (75–90% yield in synthesis) .
  • Halogenated analogs : Chloro and bromo substituents are associated with enhanced cytotoxicity in other studies, suggesting the target compound may share similar properties .

Enzyme Inhibition

  • 5-(2-Furylmethylene)-1-phenyl-pyrimidinetrione: Inhibited aminoglycoside 6′-N-acetyltransferase type Ib (Ki comparable to lead compounds) .
  • Target compound : The electron-withdrawing chloro group may improve binding affinity to enzyme active sites, though this requires validation.

Calcium Channel Blockade

  • 5-(3-Chlorobenzylidene)-pyrimidinetrione (SR-9) : Demonstrated strong binding to L-type calcium channels (ΔG = -8.8 kcal/mol) and stability in molecular dynamics simulations .

Structural and Electronic Effects

  • Steric effects : The 2-methyl group on the aniline ring in the target compound may hinder rotation or binding to flat protein pockets compared to unsubstituted analogs .
  • Hydrogen bonding: The pyrimidinetrione core’s carbonyl groups provide hydrogen-bond acceptors, while hydroxyl or amino substituents (e.g., 3,4-dihydroxyphenyl) add donor capacity .

Biological Activity

The compound 5-[(4-chloro-2-methylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS Number: 83548-61-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process including the formation of intermediates through reactions such as acylation and hetero-Diels–Alder reactions. For instance, the initial step may involve the reaction of 4-chloro-2-methylaniline with an appropriate aldehyde under acidic conditions to form the methylene bridge .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. A notable study reported that the compound showed IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate to strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in treating breast cancer cells revealed that it significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptotic markers compared to untreated controls .

Case Study 2: Antibacterial Testing

Another investigation focused on the antibacterial properties of the compound. It was found to inhibit the growth of Staphylococcus aureus with an MIC of 32 µg/mL. This study highlighted its potential application in treating infections caused by antibiotic-resistant bacteria .

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa10 µM
AnticancerMCF-712 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-[(4-chloro-2-methylanilino)methylene]-1,3-dimethylpyrimidinetrione?

Methodological Answer:
The compound is typically synthesized via a Schiff base condensation reaction between barbituric acid derivatives (e.g., 1,3-dimethylbarbituric acid) and 4-chloro-2-methylaniline. Key steps include:

  • Reaction Conditions: Use acidic (e.g., acetic acid) or basic catalysts (e.g., piperidine) in refluxing ethanol or methanol .
  • Intermediate Isolation: The Schiff base intermediate is stabilized under anhydrous conditions to prevent hydrolysis.
  • Purification: Recrystallization from ethanol or column chromatography yields high-purity product.

Example Protocol:

StepReagents/ConditionsPurposeYield Range
11,3-Dimethylbarbituric acid + 4-chloro-2-methylanilineSchiff base formation60-75%
2Acetic acid, reflux (4-6 hrs)Cyclization80-90%
3Ethanol recrystallizationPurification>95% purity

Advanced: How can computational modeling elucidate the electronic structure and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:

  • Electrophilic Sites: The methylene group and pyrimidinetrione ring exhibit high electron density, making them reactive toward nucleophiles .
  • Tautomerism Analysis: Evaluate keto-enol tautomer stability to understand pH-dependent reactivity .
  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Key Parameters:

  • HOMO-LUMO gaps correlate with chemical stability.
  • Mulliken charges identify reactive atoms for functionalization.

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • FT-IR: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N imine bonds (~1620 cm⁻¹) .
  • NMR:
    • ¹H NMR: Aromatic protons (δ 7.2-7.5 ppm), methyl groups (δ 1.2-1.5 ppm), and methylene protons (δ 4.0-4.5 ppm) .
    • ¹³C NMR: Pyrimidinetrione carbons (δ 160-170 ppm) and aromatic carbons (δ 120-140 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 265.65 g/mol) .

Data Cross-Validation:
Compare experimental spectra with simulated DFT spectra to resolve ambiguities.

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Standardize assays (e.g., IC50 values) using controls like doxorubicin for cytotoxicity .
  • Solubility Adjustments: Use DMSO or cyclodextrin complexes to improve bioavailability in vitro .
  • Mechanistic Studies: Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomics to identify off-target effects .

Case Study:
Discrepancies in antimicrobial activity may arise from bacterial strain variability. Use CLSI guidelines for minimum inhibitory concentration (MIC) testing .

Basic: What intermediates are critical in the synthesis pathway?

Methodological Answer:

  • Schiff Base Intermediate: Formed via condensation of 1,3-dimethylbarbituric acid and 4-chloro-2-methylaniline.
  • Cyclized Intermediate: Acid-catalyzed ring closure yields the pyrimidinetrione core .

Monitoring Tools:

  • TLC (silica gel, ethyl acetate/hexane 1:1) tracks reaction progress.
  • Intermediate isolation prevents side reactions (e.g., hydrolysis).

Advanced: What strategies optimize reaction yields without industrial-scale methods?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance Schiff base formation .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 20 mins) .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for better solubility of aromatic amines .

Yield Improvement Table:

ConditionConventional YieldOptimized Yield
Catalyst-free60%
ZnCl₂ (5 mol%)85%
Microwave (80°C)90%

Advanced: How does substituent variation impact the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Electron-withdrawing groups (e.g., -Cl) redshift absorption maxima (λmax) due to extended conjugation .
  • Fluorescence Quenching: Steric hindrance from methyl groups reduces quantum yield .
  • TD-DFT Calculations: Predict excitation energies and compare with experimental λmax values .

Example Data:

Substituentλmax (nm)Fluorescence Intensity
-H320High
-Cl345Moderate
-NO₂360Low

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